6-amino-1H-indole-3-carboxylic acid hydrochloride
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Overview
Description
6-amino-1H-indole-3-carboxylic acid hydrochloride is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-amino-1H-indole-3-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of indole-3-carboxylic acid, which is then subjected to various reactions to introduce the amino group at the 6-position. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Industrial production methods for indole derivatives often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. For example, the use of L-proline, Amberlite, and other catalysts has been reported in the synthesis of indole derivatives .
Chemical Reactions Analysis
6-amino-1H-indole-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-amino-1H-indole-3-carboxylic acid hydrochloride has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound has been studied for its potential antiviral, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-amino-1H-indole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, indole derivatives have been shown to bind with high affinity to multiple receptors, such as serotonin receptors, and inhibit various enzymes involved in disease pathways . The exact mechanism depends on the specific application and the biological target being studied.
Comparison with Similar Compounds
6-amino-1H-indole-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Indole-3-carboxylic acid: A precursor in the synthesis of various indole derivatives with multiple biological roles.
Indole-3-acetic acid: A plant hormone with significant biological activities.
Indole-3-carbaldehyde: Another indole derivative used in the synthesis of complex molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
2768327-15-5 |
---|---|
Molecular Formula |
C9H9ClN2O2 |
Molecular Weight |
212.6 |
Purity |
95 |
Origin of Product |
United States |
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